molecular formula C5H10O3 B156580 Ethyl lactate CAS No. 97-64-3

Ethyl lactate

Cat. No. B156580
CAS RN: 97-64-3
M. Wt: 118.13 g/mol
InChI Key: LZCLXQDLBQLTDK-UHFFFAOYSA-N
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Description

Ethyl lactate is a solvent recognized for its environmental friendliness and effectiveness, which is comparable to traditional petroleum-based solvents. It is a chemical commodity that has gained significant attention due to its sustainable production from biomass raw materials through fermentation. The esterification of ethanol and lactic acid forms ethyl lactate, making it a potential key player in the solvent market, which is approximately 30 million pounds per year .

Synthesis Analysis

The synthesis of ethyl lactate typically involves the esterification of lactic acid with ethanol. This reaction can be enhanced by using a pervaporation unit, as demonstrated in a study where the yield of ethyl lactate exceeded the thermodynamic equilibrium by selectively removing water from the reaction mixture. The study also explored the influence of various parameters such as reactant molar ratio, catalyst amount, temperature, and membrane area on the yield of ethyl lactate . Additionally, direct conversion of cellulose into ethyl lactate has been reported using a mesoporous Zr-SBA-15 silicate catalyst in supercritical ethanol-water solutions, showcasing an innovative approach to producing ethyl lactate from more abundant and renewable resources .

Molecular Structure Analysis

The molecular structure of ethyl lactate has been analyzed using Density Functional Theory and classical molecular dynamics simulations. These studies reveal the presence of intra and intermolecular hydrogen bonding, which significantly influences the liquid's structure. The forcefield used for molecular dynamics simulations has shown good predictive ability for various properties of ethyl lactate .

Chemical Reactions Analysis

Ethyl lactate has been used as a solvent in various chemical reactions due to its tunable polarity conditions. For instance, it has been employed in the synthesis of aryl aldimines, which crystallize directly out of the solution in excellent yields without further purification . It has also been used in an environmentally friendly system with Erbium(III) chloride for the stereoselective synthesis of trans-4,5-diaminocyclopent-2-enones . Furthermore, ethyl lactate has proven to be an excellent solvent for Single Electron Transfer Living Radical Polymerization (SET-LRP), facilitating the production of both hydrophilic and hydrophobic polyacrylates with precise chain end functionality .

Physical and Chemical Properties Analysis

Ethyl lactate's physical and chemical properties have been extensively characterized, including its pressure-volume-temperature and pressure-viscosity-temperature behaviors. These properties are crucial for process design in industrial applications. The solvent's structure and behavior under different pressure-temperature conditions have been studied, showing the significant impact of hydrogen bonding on its properties . In the context of food applications, ethyl lactate has been used for the extraction of caffeine and catechins from green tea leaves, demonstrating its suitability and selectivity as a bio-renewable solvent . The mixed solvent system of ethyl lactate and water has also been investigated, revealing large deviations from ideality due to the development of strong intermolecular hydrogen bonding between the molecules .

Scientific Research Applications

  • Green Solvent Characteristics Ethyl lactate is an environmentally friendly solvent with properties comparable to petroleum-based solvents. It's a chemical commodity formed from biomass through fermentation, highlighting its renewable nature. Its synthesis and production processes have been studied extensively, emphasizing its role in green chemistry (Pereira, Silva, & Rodrigues, 2011).

  • Physical Properties and Industrial Applications The pressure-volume-temperature behavior and other properties of ethyl lactate, relevant to industrial process design, have been characterized. Its structure at the microscopic level has been analyzed, revealing intra and intermolecular hydrogen bonding, which is crucial for its application in various processes (Aparicio & Alcalde, 2009).

  • Use in Food Processing Ethyl lactate has been used in pressurized liquid extraction for food applications, like decaffeinating green tea leaves. Its role as a bio-renewable solvent suitable for the food industry has been emphasized, particularly in the extraction of key bioactive compounds (Bermejo et al., 2015).

  • Extraction of Nutraceuticals Its potential application in recovering α-tocopherol from olive oil has been explored. Studies show ethyl lactate's strength as a non-toxic solvent for effective separation in the nutraceutical industry (Vicente et al., 2011).

  • Organic Synthesis Media Ethyl lactate's effectiveness as a medium for various organic syntheses, often benefiting from non-conventional energy sources, has been discussed. Its amphiphilic nature and compatibility with water make it suitable for diverse chemical transformations (Dolzhenko, 2020).

  • Pharmaceutical Applications The solubility of CO2 in ethyl lactate and the phase behavior of their mixtures have been studied for their potential use in pharmaceutical processes, emphasizing the solvent's eco-friendly nature (Bermejo et al., 2013).

  • Reactive Distillation Processes Ethyl lactate's production via reactive distillation has been evaluated, presenting an alternative, energy-saving process with lower investment and operational costs, beneficial for industrial-scale production (Komesu et al., 2015).

  • Process Intensification Process intensification strategies for ethyl lactate production using renewable raw materials have been investigated, offering opportunities for higher conversion and improved operational performance (Lunelli et al., 2011).

  • Biocycle Fermentation A novel biocycle fermentation strategy using lactic acid bacteria and yeast for natural ethyl lactate production has been reported, offering a sustainable green production method (Li et al., 2019).

  • Chemical Engineering Applications The novel semicontinuous process for ethyl lactate production offers economic superiority to traditional methods for various production rates, highlighting its industrial significance (Adams & Seider, 2008).

  • Enzymatic Synthesis in Green Media Ethyl lactate synthesis via enzymatic esterification in a choline chloride-based deep eutectic solvent has been explored, showing promising results for environmentally friendly production (Ünlü, Arıkaya, & Takaç, 2018).

  • Green Solvent in Oxidative Couplings Ethyl lactate has been effective as a green solvent in oxidative coupling reactions, demonstrating its utility in sustainable chemical processes (Liu et al., 2013).

  • Novel Biphasic System for Separations Ethyl lactate-based aqueous biphasic systems have been developed for sustainable separations, proving effective in salting-out various natural organic compounds (Kamalanathan et al., 2018).

Safety And Hazards

Ethyl lactate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified under Flammable liquids, Acute oral toxicity, Serious Eye Damage/Eye Irritation, and Specific target organ toxicity (single exposure) with the target organ being the Respiratory system .

Future Directions

In an increasingly eco-conscious global market, Ethyl lactate’s potential has never been more relevant. Its natural derivation and vast application across several industries make it a product worthy of attention . The global ethyl lactate market is expected to grow from $2.14 billion in 2022 to $2.34 billion in 2023 at a compound annual growth rate (CAGR) of 9.1% .

properties

IUPAC Name

ethyl 2-hydroxypropanoate
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InChI

InChI=1S/C5H10O3/c1-3-8-5(7)4(2)6/h4,6H,3H2,1-2H3
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InChI Key

LZCLXQDLBQLTDK-UHFFFAOYSA-N
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Canonical SMILES

CCOC(=O)C(C)O
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Molecular Formula

C5H10O3
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DSSTOX Substance ID

DTXSID6029127
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Molecular Weight

118.13 g/mol
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Physical Description

Ethyl lactate appears as a clear colorless liquid with a mild odor. Flash point 115 °F. Denser than water and soluble in water. Vapors heavier than air., Liquid, Colorless liquid with characteristic odor; [Sullivan, p. 450], colourless liquid with a light ethereal, buttery odour, A clear colorless liquid with a mild odor.
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Boiling Point

309 °F at 760 mmHg (USCG, 1999), 154 °C, 154.00 °C. @ 760.00 mm Hg, 309 °F
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Flash Point

115 °F (USCG, 1999), 46 °C, 115 °F (46 °C) (Closed Cup), 115 °F
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Solubility

Miscible with water, Miscible with alcohol, ketones, esters, hydrocarbons, oil, Miscible with gasoline, Miscible with ether, 1000 mg/mL at 20 °C, miscible with water; soluble in organic solvents, oils, miscible (in ethanol)
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Density

1.03 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.0328 g.cu cm at 20 °C, 1.029-1.037, 1.03
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Vapor Density

4.07 (Air = 1)
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Vapor Pressure

3.75 [mmHg], Vapor pressure: 1.7 mm Hg at 20 °C, 3.75 mm Hg at 25 °C
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Product Name

Ethyl lactate

Color/Form

Colorless liquid

CAS RN

97-64-3
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Melting Point

-26 °C, -26.00 °C. @ 760.00 mm Hg
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Synthesis routes and methods I

Procedure details

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Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

The compositions of biosolvents are obtained by mixing ethyl lactate with the desired fatty acid esters. Ethyl lactate is produced by esterification of lactic acid with ethanol. However, a major problem of this reaction is that it is balanced. It is therefore necessary to displace the equilibrium for obtaining a suitable yield. This is notably possible by using excess ethanol or by continuously drawing off the water formed during the reaction. The solutions presently set into place for solving this major problem are at the origin of a substantial increase in the cost of ethyl lactate. Another problem is the oligomerization of lactic acid during the reaction.
Quantity
0 (± 1) mol
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Reaction Step One
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[Compound]
Name
fatty acid esters
Quantity
0 (± 1) mol
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Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl lactate
Reactant of Route 2
Reactant of Route 2
Ethyl lactate
Reactant of Route 3
Ethyl lactate
Reactant of Route 4
Reactant of Route 4
Ethyl lactate
Reactant of Route 5
Reactant of Route 5
Ethyl lactate
Reactant of Route 6
Reactant of Route 6
Ethyl lactate

Citations

For This Compound
19,000
Citations
CSM Pereira, VMTM Silva, AE Rodrigues - Green Chemistry, 2011 - pubs.rsc.org
… Ethyl lactate is an environmentally benign solvent with … pounds per year, where ethyl lactate can have an important share. … main properties and applications of ethyl lactate, as well as its …
Number of citations: 478 pubs.rsc.org
S Aparicio, R Alcalde - Green Chemistry, 2009 - pubs.rsc.org
Ethyl lactate is a green, and economically viable, alternative to traditional solvents whose extensive use and scale-up to industrial level requires a deep and accurate knowledge of its …
Number of citations: 223 pubs.rsc.org
AV Dolzhenko - Sustainable Chemistry and Pharmacy, 2020 - Elsevier
… Ethyl lactate is an amphiphilic bio-based solvent with beneficial safety characteristics and ecotoxicity profile. The miscibility of ethyl lactate … current applications of ethyl lactate and its …
Number of citations: 18 www.sciencedirect.com
S Paul, K Pradhan, AR Das - Current Green Chemistry, 2016 - ingentaconnect.com
… Ethyl lactate has been used for asymmetric induction, multi-component reactions, … in ethyl lactate media. Conclusion: Being a promising green media this bio-based solvent ethyl lactate …
Number of citations: 42 www.ingentaconnect.com
N Asthana, A Kolah, DT Vu, CT Lira… - … process research & …, 2005 - ACS Publications
… Although prior approaches to forming ethyl lactate can achieve … method for producing ethyl lactate that includes secondary … For ethyl lactate production, reactive distillation column …
Number of citations: 93 pubs.acs.org
J Gao, XM Zhao, LY Zhou, ZH Huang - Chemical Engineering Research …, 2007 - Elsevier
… synthesis of ethyl lactate by super-fine magnetic solid super-acid S O 4 2 − / Zr O 2 − F e 3 O 4 catalysed reactive distillation for the first time. The feasibility of ethyl lactate synthesis is …
Number of citations: 56 www.sciencedirect.com
CSM Pereira, AE Rodrigues - Alternative Solvents for Natural Products …, 2014 - Springer
… Ethyl lactate is derived from nature-based feedstocks (it is synthesized trough the … This chapter presents an overview regarding ethyl lactate main properties, its synthesis and production …
Number of citations: 25 link.springer.com
MS Manic, D Villanueva, T Fornari… - The Journal of Chemical …, 2012 - Elsevier
… Our group also reported the utilization of ethyl lactate for selective separation of α-… -saturated ethyl lactate as received and without any further treatment, and (b) dried ethyl lactate. In the …
Number of citations: 55 www.sciencedirect.com
P Majgaonkar, R Hanich, F Malz, R Brüll - Chemical Engineering Journal, 2021 - Elsevier
… capacity of 1.2 million tonnes, ethyl lactate has the highest demand amongst other low … ethyl lactate is its utilization as a solvent in the coating industry [56]. For instance, ethyl lactate …
Number of citations: 36 www.sciencedirect.com
J Würmel, KP Somers… - International Journal of …, 2021 - Wiley Online Library
… The objective of this work is to explore the reactivity of ethyl lactate, which is chemically quite diverse containing as it does primary, secondary, and tertiary H-atoms as well as a hydroxyl …
Number of citations: 3 onlinelibrary.wiley.com

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